(5-Acetyloxy-3,4-dioxohexan-2-yl) acetate
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Overview
Description
(5-Acetyloxy-3,4-dioxohexan-2-yl) acetate is an organic compound characterized by the presence of multiple functional groups, including ester and ketone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Acetyloxy-3,4-dioxohexan-2-yl) acetate typically involves the esterification of a suitable precursor. One common method is the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of a mineral acid catalyst . The reaction conditions often include refluxing the mixture to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, purification techniques such as solvent extraction and recrystallization are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
(5-Acetyloxy-3,4-dioxohexan-2-yl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and strong bases are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
(5-Acetyloxy-3,4-dioxohexan-2-yl) acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound can be utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism by which (5-Acetyloxy-3,4-dioxohexan-2-yl) acetate exerts its effects involves interactions with various molecular targets. These may include enzymes and receptors that facilitate its conversion to active metabolites. The pathways involved often depend on the specific application and the biological system in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Acetylacetone: A β-diketone with similar functional groups.
Ethyl acetoacetate: Another ester with comparable reactivity.
Methyl acetoacetate: Similar in structure and used in similar applications
Uniqueness
(5-Acetyloxy-3,4-dioxohexan-2-yl) acetate is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. This makes it particularly useful in applications requiring precise chemical transformations.
Properties
CAS No. |
111480-79-6 |
---|---|
Molecular Formula |
C10H14O6 |
Molecular Weight |
230.21 g/mol |
IUPAC Name |
(5-acetyloxy-3,4-dioxohexan-2-yl) acetate |
InChI |
InChI=1S/C10H14O6/c1-5(15-7(3)11)9(13)10(14)6(2)16-8(4)12/h5-6H,1-4H3 |
InChI Key |
GEOHUERKNDDLLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C(=O)C(C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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